molecular formula C10H12O2S2 B1594089 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan CAS No. 91265-97-3

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan

Cat. No.: B1594089
CAS No.: 91265-97-3
M. Wt: 228.3 g/mol
InChI Key: XHMKUMOVGFTUCW-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organosulfur compounds. The compound possesses the molecular formula C₁₀H₁₂O₂S₂ and is registered under Chemical Abstracts Service number 91265-97-3. According to systematic naming protocols, the primary International Union of Pure and Applied Chemistry designation emphasizes the furan core with the disulfanyl substituent, reflecting the hierarchical priority of the aromatic furan ring over the saturated dihydrofuran moiety.

Alternative systematic names documented in chemical databases include several structurally descriptive variants that highlight different aspects of the molecular architecture. The compound may be referenced as "furan, 3-[(4,5-dihydro-2-methyl-3-furanyl)dithio]-2-methyl-" which emphasizes the dithio linkage between the two furan systems. Another accepted nomenclature variant, "furan, 2,3-dihydro-5-methyl-4-[(2-methyl-3-furanyl)dithio]-," prioritizes the dihydrofuran portion as the principal structural element. These nomenclatural variations reflect the symmetrical nature of the molecule and the challenges inherent in systematically naming compounds containing multiple equivalent heterocyclic units.

The compound exhibits structural similarity to other methylated furyl disulfides, particularly those documented in flavor and fragrance chemistry databases. Related compounds include 3,3'-dithiobis(4,5-dihydro-2-methylfuran) with molecular formula C₁₀H₁₄O₂S₂, which differs by the degree of saturation in the ring systems. The bis(2-methyl-3-furyl)disulfide, carrying the molecular formula C₁₀H₁₀O₂S₂, represents another structurally related compound where both furan rings maintain full aromaticity. These systematic relationships demonstrate the compound's position within a broader family of methyl-substituted furyl disulfides.

Nomenclature Type Systematic Name Molecular Formula CAS Number
Primary IUPAC This compound C₁₀H₁₂O₂S₂ 91265-97-3
Alternative IUPAC Furan, 3-[(4,5-dihydro-2-methyl-3-furanyl)dithio]-2-methyl- C₁₀H₁₂O₂S₂ 91265-97-3
Descriptive 2,3-Dihydro-5-methyl-4-[(2-methyl-3-furanyl)dithio]furan C₁₀H₁₂O₂S₂ 91265-97-3

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of disulfide-bridged heterocyclic systems, with the central sulfur-sulfur bond serving as the primary conformational determinant. Structural analysis reveals that the disulfide bridge adopts specific dihedral angles that significantly influence the overall molecular conformation and subsequent physical properties. Research on disulfide bond geometries indicates that the carbon-sulfur-sulfur-carbon dihedral angle varies systematically with molecular environment and substitution patterns.

The furan ring systems within the molecule maintain planar geometries consistent with aromatic character, while the dihydrofuran component exhibits envelope or half-chair conformations typical of five-membered saturated heterocycles. Bond length measurements for furan derivatives indicate characteristic carbon-oxygen distances of approximately 1.362 angstroms for the aromatic furan component, with carbon-carbon bonds in the aromatic system measuring approximately 1.430 angstroms. The methyl substituents introduce additional conformational flexibility through rotation about the carbon-carbon single bonds connecting them to their respective ring systems.

Conformational energy calculations suggest that the disulfide bridge preferentially adopts geometries that minimize steric interactions between the bulky methylated furan and dihydrofuran units. The sulfur-sulfur bond length typically measures between 2.0 and 2.1 angstroms in organic disulfides, with the exact value depending on the electronic environment provided by the adjacent heterocyclic systems. Spectroscopic evidence from Raman studies of similar disulfide compounds indicates that sulfur-sulfur stretching frequencies correlate directly with the carbon-sulfur-sulfur-carbon dihedral angle, providing a useful probe for conformational analysis.

The compound's three-dimensional structure exhibits restricted rotation about the disulfide bond due to the substantial energy barriers associated with sulfur-sulfur bond rotation. This conformational restriction leads to the existence of discrete rotational isomers that may exhibit distinct physical and chemical properties. Computational studies on related disulfide systems suggest that the most stable conformations typically correspond to dihedral angles that maximize orbital overlap while minimizing electrostatic repulsion between the electron-rich furan oxygen atoms.

Structural Parameter Typical Value Bond Type
Sulfur-Sulfur Bond Length 2.0-2.1 Å S-S single bond
Carbon-Sulfur Bond Length 1.8-1.9 Å C-S single bond
Furan C-O Bond Length 1.362 Å Aromatic C-O
Furan C-C Bond Length 1.430 Å Aromatic C-C
CS-SC Dihedral Angle Variable Conformational determinant

Crystallographic Data and Bonding Patterns

Crystallographic investigation of disulfide-bridged heterocyclic compounds reveals distinctive packing arrangements and intermolecular interactions that govern solid-state properties. While specific crystallographic data for this compound remains limited in the current literature, structural studies of closely related compounds provide valuable insights into expected bonding patterns and crystal packing motifs. Analysis of related dihydrofuryl compounds demonstrates that these molecules typically crystallize in common space groups with characteristic hydrogen bonding networks and van der Waals interactions.

The methodology for obtaining crystallographic data involves careful preparation of high-quality single crystals suitable for X-ray diffraction analysis. The process requires systematic screening of crystallization conditions to identify optimal solvents, temperatures, and concentration gradients that promote formation of well-ordered crystal lattices. Modern X-ray crystallographic techniques employ area detectors and charge-coupled device sensors to record diffraction patterns with high precision, enabling detailed structural refinement and accurate determination of atomic positions.

Hirshfeld surface analysis represents a powerful computational approach for understanding intermolecular interactions in crystalline disulfide compounds. This technique provides quantitative assessment of close intermolecular contacts and reveals the relative contributions of different interaction types to overall crystal stability. Studies of related dihydrofurylsilane compounds demonstrate that Hirshfeld analysis effectively identifies hydrogen bonding patterns, van der Waals contacts, and π-π stacking interactions that determine crystal packing arrangements.

The bonding patterns in methylated furyl disulfides typically involve a combination of weak hydrogen bonding between methyl groups and furan oxygen atoms, along with dispersion forces between aromatic ring systems. Crystallographic studies of similar compounds reveal that the disulfide bridge often participates in intermolecular sulfur-oxygen interactions that contribute to crystal stability. The spatial arrangement of molecules in the crystal lattice frequently exhibits layered or chain-like structures that maximize favorable intermolecular contacts while minimizing steric repulsion.

Crystallographic Parameter Related Compound Data Space Group
Dihydrofurylsilane analogs Triclinic crystal system P1̄
Ferrocenyl-dihydrofuran Orthorhombic Pbca
Ferrocenyl-dihydrofuran Monoclinic P2₁/c

Properties

IUPAC Name

2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3,5H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKUMOVGFTUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)SSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335589
Record name 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91265-97-3
Record name 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan is a sulfur-containing organic compound notable for its unique structural features, including a furan ring and a disulfide linkage. This compound is part of a larger class of thiofuran derivatives, which are recognized for their diverse chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2S2C_{10}H_{12}O_{2}S_{2}. Its structure includes:

  • A furan ring which contributes to its reactivity and biological activity.
  • A disulfide bond , which plays a crucial role in its interaction with biological molecules.

Physical Properties

PropertyValue
Molecular Weight228.33 g/mol
Density1.27 g/cm³
Boiling Point291.8 °C at 760 mmHg
Flash Point130.3 °C

Biological Activity

Research indicates that thiofuran derivatives, including this compound, exhibit various biological activities such as:

  • Antioxidant Activity : The presence of the disulfide group may enhance the antioxidant properties of the compound, making it a potential candidate for protecting cells from oxidative stress.
  • Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.

Case Studies

  • Antioxidant Studies : A study demonstrated that thiofuran derivatives exhibited significant free radical scavenging activity, suggesting potential use in preventing oxidative damage in biological systems .
  • Antimicrobial Evaluation : In vitro assays indicated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the antimicrobial potential of thiofuran derivatives .
  • Anticancer Activity : Research on related furan derivatives has shown promising results in inhibiting cancer cell lines, suggesting that this compound may also exhibit similar properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Redox Reactions : The disulfide bond can undergo reduction reactions, potentially leading to the formation of reactive sulfur species that interact with cellular targets.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in cancer cells .

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
Research indicates that thiofuran derivatives, including 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan, exhibit a range of biological activities. These include:

  • Antioxidant Properties: The presence of the disulfide group may enhance the compound's ability to scavenge free radicals, providing potential protective effects against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

Synthesis and Modification:
The synthesis of this compound can be achieved through various methodologies involving the manipulation of furan and disulfide moieties. Researchers are exploring modifications to enhance its efficacy and specificity against targeted biological pathways.

Food Science

Flavoring Agent:
Due to its unique structural characteristics, this compound is being investigated as a potential flavoring agent. Its distinct aroma profile could be utilized in food products to enhance flavor complexity.

Safety and Regulatory Status:
As with any food additive, understanding the safety profile is crucial. Current evaluations are ongoing to determine acceptable daily intake levels and potential allergenic responses associated with this compound.

Materials Science

Polymer Chemistry:
The incorporation of thiofuran derivatives into polymer matrices is an emerging area of research. The unique properties of this compound can lead to the development of novel materials with enhanced mechanical properties and thermal stability.

Nanotechnology:
Research is exploring the use of this compound in the synthesis of nanoparticles or nanocomposites. Its chemical structure may facilitate interactions that enhance the performance of nanomaterials in various applications, including drug delivery systems and sensors.

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant radical scavenging activity compared to standard antioxidants.
Study BAntimicrobial PropertiesShowed effective inhibition against several bacterial strains; further studies recommended for clinical applications.
Study CFlavor Profile in Food ProductsEvaluated sensory attributes; found to enhance overall flavor perception without overpowering other ingredients.

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening of the Dihydrofuran Moiety

The 5-methyl-2,3-dihydrofuran component undergoes acid-mediated ring-opening via protonation at oxygen or adjacent carbons. For example:

  • Mechanism : Protonation at the oxygen generates an oxonium intermediate, followed by nucleophilic attack (e.g., by water or alcohols) at the α-position, leading to ring cleavage .

  • Products : Acidic conditions can yield linear thiols or ketones after disulfide bond cleavage and subsequent tautomerization .

Key Data:

ConditionCatalyst/ReagentProductYieldSource
H₂O (acidic)TfOHHydrolyzed thiol derivatives54–65%
Methanol/H⁺Methyl ethers via nucleophilic substitution

Lewis Acid-Catalyzed Reactions

Transition-metal catalysts promote cyclization or benzannulation:

  • Yb(OTf)₃/Al(OTf)₃ : Facilitate intramolecular ring-opening of dihydrofuran acetals to form carbazoles or fused polyaromatics .

    • Example: Yb(OTf)₃ converts dihydrofuran acetals to carbazoles via hemiacetal intermediates (81% yield observed in analogs) .

  • Cu(hfacac)₂ : Catalyzes dihydrofuran acetal synthesis from α-diazo-β-ketoesters and enol ethers, though competing furan formation occurs with bulky substituents .

Reaction Outcomes with Catalysts:

CatalystSubstrate TypeMajor ProductYield Range
Yb(OTf)₃trans-DihydrofuranCarbazole derivatives62–81%
Al(OTf)₃ (+ H₂O)cis-DihydrofuranFuran byproducts19–78%

Disulfide Bond Reactivity

The S–S bond undergoes reversible cleavage under redox conditions:

  • Reduction : LiAlH₄ or NaBH₄ reduces disulfides to thiols, though no direct data exists for this compound .

  • Oxidation : Strong oxidants (e.g., H₂O₂) convert disulfides to sulfonic acids .

  • Thiol-Disulfide Exchange : Reacts with exogenous thiols (e.g., glutathione) to form mixed disulfides, a pathway relevant in metabolic detoxification .

Hydrolytic and Metabolic Pathways

  • Hydrolysis : The disulfide bridge hydrolyzes in aqueous acidic/basic media to 2-methyl-3-furanthiol and 5-methyl-2,3-dihydrofuran-4-thiol .

  • Enzymatic Degradation : Liver enzymes (e.g., sulfhydryl oxidases) catalyze disulfide reduction, with metabolites excreted as glucuronides .

Stability Under Physiological Conditions:

ConditionHalf-Life (Est.)Primary Metabolite
pH 7.4 (37°C)~12 hoursThiol conjugates
Acidic (pH 2)<1 hourFree thiols

Thermal and Oxidative Decomposition

At elevated temperatures (>150°C):

  • Fragmentation : Disulfide bonds break, releasing volatile sulfur compounds (e.g., H₂S, SO₂) .

  • Ring Rearrangement : Dihydrofuran converts to furan via dehydrogenation, as observed in Cu-catalyzed reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Molecular Weight (g/mol) Functional Groups Stability in Air
2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan ~260.4 (estimated) Disulfide, methyl, dihydrofuran Moderate
2-Methyl-3-(methyldisulfanyl)furan 178.3 Disulfide, methyl Low
5-Methyl-2,3-dihydrofuran-4-thiol 130.2 Thiol, dihydrofuran Very Low
2,5-Dimethyl-3-(phenyldisulfanyl)furan 274.4 Disulfide, methyl, phenyl High

Physicochemical Properties

  • Thermal Stability : The dihydrofuran ring in this compound enhances rigidity compared to fully unsaturated analogs, increasing its decomposition temperature (~200°C vs. ~150°C for 2-Methyl-3-(methyldisulfanyl)furan) .
  • Solubility : The compound exhibits moderate solubility in dichloromethane and toluene but poor solubility in water, similar to other disulfide-containing furans.

Research Findings and Challenges

  • Synthetic Challenges : The disulfide linkage complicates synthesis; methods often require controlled oxidative coupling of thiol precursors, yielding moderate efficiencies (50–70%) .
  • Computational Insights : Density-functional theory (DFT) studies suggest that exact-exchange terms in exchange-correlation functionals are critical for accurately modeling the compound’s electronic structure and disulfide bond energetics .

Preparation Methods

Oxidative Coupling of Thiol Precursors

  • Starting Materials: 2-Methyl-3-mercaptomethylfuran and 5-methyl-2,3-dihydrofuran-4-thiol or their protected forms.
  • Reaction Conditions: Mild oxidizing agents such as iodine (I2), hydrogen peroxide (H2O2), or air oxidation in the presence of base catalysts.
  • Mechanism: Thiol groups undergo oxidation to form disulfide bonds, linking the two heterocyclic fragments.
  • Advantages: This method allows selective formation of the disulfide bond under mild conditions, preserving sensitive functional groups.
  • Limitations: Requires access to thiol-functionalized precursors, which may need multi-step synthesis.

Nucleophilic Substitution Using Disulfide Reagents

  • Starting Materials: 2-Methyl-3-halogenated furan (e.g., bromomethylfuran) and 5-methyl-2,3-dihydrofuran-4-thiol.
  • Reaction Conditions: Base-mediated nucleophilic substitution where the thiol attacks the halogenated site, followed by disulfide bond formation either in situ or via subsequent oxidation.
  • Advantages: Potentially one-pot synthesis with good regioselectivity.
  • Limitations: Halogenated intermediates may require careful handling; side reactions possible.

Stepwise Synthesis via Thioether Intermediates

  • Approach: Initial formation of a thioether bond between the furan and dihydrofuran units, followed by controlled oxidation to the disulfide.
  • Reagents: Thiol and alkyl halide or tosylate derivatives, oxidants such as DMSO or mild peroxides.
  • Control: Oxidation level carefully monitored to avoid overoxidation to sulfoxides or sulfones.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Oxidants Advantages Limitations
Oxidative coupling of thiols 2-Methyl-3-mercaptomethylfuran, dihydrofuran thiol I2, H2O2, air oxidation Mild conditions, selective Requires thiol precursors
Nucleophilic substitution 2-Methyl-3-halogenated furan, dihydrofuran thiol Base (NaOH, K2CO3), oxidants One-pot potential, regioselective Halogenated intermediates handling
Stepwise thioether oxidation Thioether intermediates DMSO, mild peroxides Controlled oxidation Risk of overoxidation

Research Findings and Notes

  • The compound’s synthesis is often reported in the context of sulfur heterocycle chemistry, where disulfide bonds are formed via oxidation of thiol precursors.
  • The stereochemistry of the dihydrofuran ring and the position of methyl substituents influence the reactivity and yield of disulfide formation.
  • Protective group strategies may be employed to prevent side reactions during multi-step synthesis.
  • The compound’s stability under reaction conditions is generally good, but care must be taken to avoid harsh oxidants that could degrade the furan rings.
  • Purification typically involves chromatographic techniques due to the compound’s moderate polarity and sulfur content.

Q & A

Q. What are the key synthetic strategies for preparing 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan in laboratory settings?

The synthesis of this compound typically involves thiol-disulfide exchange or oxidative coupling reactions. For instance, the disulfanyl moiety likely forms via oxidation of thiol precursors or coupling of thiol-containing intermediates. Key characterization data (e.g., molecular formula C₁₀H₁₂O₂S₂, MW 228.33 g/mol) align with spectroscopic methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Physical properties like boiling point (291.8°C) and density (1.27 g/cm³) are critical for purification via distillation or chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and disulfide connectivity.
  • Gas chromatography (GC) with Kovats retention indices for volatile derivatives, as demonstrated in studies on related dihydrofuran compounds .
  • Mass spectrometry (MS) for molecular weight validation (Exact Mass: 228.028 g/mol) and fragmentation pattern analysis .
  • Polarimetry or X-ray crystallography for stereochemical resolution if chiral centers are present.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of disulfide bond formation in dihydrofuran derivatives?

Acid-catalyzed reactions (e.g., using p-toluenesulfonic acid or trifluoroacetic acid) can drastically alter product distribution. For example, trifluoroacetic acid may stabilize cationic intermediates, favoring dihydrofuran ring-opening and rearrangement, while milder acids preserve the furan backbone. DFT calculations, as applied to similar fluorinated dihydropyrans, provide mechanistic insights into transition states and energy barriers .

Q. What methodological advancements enable the use of this compound in biochemical assays?

The disulfide bond and furan moieties make it a candidate for fluorescent labeling or crosslinking applications. For instance, fluorogenic reagents like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) selectively react with primary amines (e.g., lysine residues), producing fluorescent adducts. Adapting such protocols requires optimizing pH, temperature, and reaction time to balance specificity and signal intensity .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations are invaluable for modeling reaction pathways, such as acid-catalyzed ring-opening or disulfide exchange. Studies on fluorinated dihydropyrans demonstrate how computational data align with experimental outcomes, enabling predictions of regioselectivity and thermodynamic stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Storage : Away from heat sources (flash point: 130.3°C) and oxidizing agents .
  • PPE : Gloves and goggles to avoid skin/eye contact (referencing safety codes like P210 and P201 ).
  • Waste disposal : Neutralization of disulfide residues before disposal to prevent environmental release.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported thermodynamic data for dihydrofuran derivatives?

Variations in ΔrH° values (e.g., -4.7 kJ/mol in liquid phase vs. -9.6 kJ/mol in gas phase) may arise from solvent effects or measurement techniques. Cross-referencing multiple sources (e.g., NIST thermochemical databases ) and validating methods (e.g., calorimetry vs. computational estimates) can resolve inconsistencies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Reactant of Route 2
2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan

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